molecular formula C18H16F2N2O2 B2445107 3-(2,4-difluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1207054-03-2

3-(2,4-difluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2445107
CAS RN: 1207054-03-2
M. Wt: 330.335
InChI Key: CWNNNBGWORHLGG-UHFFFAOYSA-N
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Description

3-(2,4-difluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C18H16F2N2O2 and its molecular weight is 330.335. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-difluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-difluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to 3-(2,4-difluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one have been the subject of synthesis and structural characterization studies. For example, the synthesis and characterization of C2-symmetrical 2,8- and 4,10-diimidazo-methano dibenzo-diazocines highlight the diverse synthetic routes available for generating complex heterocyclic compounds. These compounds were structurally characterized, providing valuable insights into the heterocyclic ring systems attached to methano dibenzo-diazocines, which are nitrogen-rich and capable of undergoing selective alkyl or aralkylation reactions (Arruri Sathyanarayana & G. Prabusankar, 2014).

Chemical Reactivity and Utility

The reactivity of diazocine derivatives offers a pathway to explore new synthetic methods and potential applications in materials science and pharmacology. For instance, the study of 2-diazo-3,3,3-trifluoropropionyl chloride as a reagent for photoaffinity labeling illustrates the unique reactivity of diazo compounds for labeling enzymes, highlighting their utility in biochemical research (V. Chowdhry, R. Vaughan, & F. Westheimer, 1976).

Potential Biological and Pharmacological Applications

Research into the synthesis and conformational analysis of diazocinones reveals the potential of these compounds for developing new pharmaceutical agents. The creation of conformationally restricted heterocycles, such as 6-isoxazol-5-yl-6,7-dihydro-5H-[1,2]diazocin-4-ones, demonstrates the intricate relationships between structure and activity, which could inform the design of novel therapeutics (Lori I Robins et al., 2006).

properties

IUPAC Name

11-(2,4-difluorobenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-13-4-5-14(15(20)7-13)18(24)21-8-11-6-12(10-21)16-2-1-3-17(23)22(16)9-11/h1-5,7,11-12H,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNNNBGWORHLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-difluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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